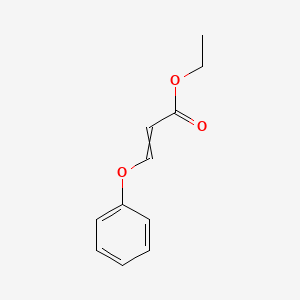

Ethyl 3-phenoxyprop-2-enoate

Descripción

BenchChem offers high-quality Ethyl 3-phenoxyprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-phenoxyprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

43013-70-3 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

ethyl 3-phenoxyprop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Clave InChI |

JHAFBMLPNYJGAY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C=COC1=CC=CC=C1 |

Origen del producto |

United States |

In-Depth Technical Guide: Chemical and Physical Properties of Ethyl 3-Phenoxyprop-2-enoate

Executive Summary

Ethyl 3-phenoxyprop-2-enoate (commonly referred to as ethyl 3-phenoxyacrylate) is a highly versatile α,β -unsaturated ester characterized by a unique push-pull electronic system. Serving as a bifunctional building block, it has emerged as a critical reagent in advanced organic synthesis, multicomponent pharmacophore assembly, and materials science. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and validated synthetic protocols.

Molecular Architecture & Physicochemical Profile

At its core, ethyl 3-phenoxyprop-2-enoate ( C11H12O3 ) features an electron-withdrawing ethyl ester conjugated with a central olefin, which is in turn linked to an electron-donating phenoxy group via resonance. This structural motif creates a highly polarized double bond, rendering the β -carbon exceptionally susceptible to nucleophilic attack or transition-metal coordination.

The compound predominantly exists as the thermodynamically stable (E)-isomer. The (E)-configuration is unambiguously confirmed by 1H NMR spectroscopy, where the vinylic protons exhibit a large trans-diaxial coupling constant ( J=12.2 Hz)[1].

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| IUPAC Name | Ethyl (E)-3-phenoxyprop-2-enoate |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Physical State (STP) | Pale yellow oil[1] |

| 1H NMR (400 MHz, CDCl3 ) | δ 7.80 (d, J=12.2 Hz, 1H), 7.42–7.32 (m, 2H), 7.22–7.14 (m, 1H), 7.11–7.02 (m, 2H), 5.55 (d, J=12.2 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H)[1] |

| 13C NMR (101 MHz, CDCl3 ) | δ 167.4, 159.2, 156.0, 130.1, 125.1, 118.2, 102.3, 60.2, 14.5[1] |

| HRMS (ESI) m/z | [M+H]+ calcd for C11H13O3 193.0859, found 193.0861[1] |

Causality in Data Interpretation: The chemical shift of the β -alkene proton ( δ 7.80) is significantly deshielded due to the combined anisotropic effect of the adjacent phenoxy ring and the electron-withdrawing nature of the conjugated ester. This confirms the highly polarized, electrophilic state of the olefin, dictating its downstream reactivity[1].

Mechanistic Reactivity & Advanced Applications

Redox-Neutral Transition Metal Catalysis

Ethyl 3-phenoxyacrylate serves as a highly specialized coupling partner in Rhodium(III)-catalyzed chemospecific and regiospecific [4+1] annulations with indoles[1]. In traditional cross-coupling or Heck-type reactions, β -hydride elimination is the standard termination step, often requiring stoichiometric external oxidants (e.g., Cu(OAc)2 ) to regenerate the active catalyst.

Mechanistic Causality: By employing ethyl 3-phenoxyacrylate, the reaction pathway is fundamentally altered. Following the regioselective migratory insertion of the olefin into the Rh-C bond, the system undergoes a rapid β -phenoxy elimination rather than β -hydride elimination. The phenoxy group acts as an exceptional leaving group, expelling phenol and restoring the unsaturation necessary for the subsequent intramolecular cyclization to form functionalized imidazo[1,5-a]indoles[1]. This elegant design maintains the Rh(III) oxidation state throughout the cycle, achieving strict redox neutrality.

Caption: Logical pathway of Rh(III)-catalyzed [4+1] annulation utilizing beta-phenoxy elimination.

Multicomponent Reactions (MCRs) for Pharmacophores

1,4-Dihydropyridines (DHPs) are privileged pharmacophores widely used as calcium channel blockers. Ethyl 3-phenoxyacrylate is utilized as a critical building block in the multicomponent synthesis of structurally diversified 1,4-DHPs[2]. In these complex cascade reactions, the phenoxyacrylate acts as an activated C2 -synthon. Its polarized double bond facilitates sequential Michael additions and cyclocondensations with amines and aldehydes, driving the rapid assembly of the DHP core without the need for stepwise intermediate isolation[2].

Modulation of Ziegler-Natta Catalysts

Beyond organic synthesis, ethyl 3-phenoxyacrylate plays a pivotal role in polymer chemistry as an internal electron donor for magnesium chloride-supported titanium catalysts (Ziegler-Natta catalysts)[3].

Mechanistic Causality: The stereospecificity of propylene polymerization depends on poisoning non-stereospecific active sites on the MgCl2 crystallite surface. Ethyl 3-phenoxyacrylate provides bidentate coordination via its ester carbonyl oxygen and the ether oxygen of the phenoxy group. This dual-site chelation creates a rigid steric environment around the adjacent titanium active centers, forcing the incoming olefin monomers to insert with strict facial selectivity, thereby maximizing the isotacticity of the resulting polyolefin[3].

Experimental Workflows: Synthesis and Validation

Validated Protocol: Synthesis of (E)-Ethyl 3-Phenoxyacrylate

The following protocol details the synthesis of the title compound via the nucleophilic addition of phenol to ethyl propiolate. This is a self-validating system: the use of DMAP ensures specific activation, and the thermodynamic controls are tuned to yield exclusively the (E)-isomer[1].

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenol (10 mmol, 1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 20 mL)[1].

-

Thermal Control (Causality): Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Reasoning: The subsequent alkyne addition is highly exothermic. Low temperatures prevent the runaway anionic oligomerization of the propiolate and suppress the formation of unwanted side products.

-

Alkyne Addition: Dropwise add ethyl propiolate (12 mmol, 1.2 equiv) to the chilled mixture over 10 minutes[1]. Reasoning: DMAP acts as a nucleophilic trigger, attacking the alkyne to form a highly reactive zwitterionic intermediate that deprotonates the phenol, facilitating the attack of the phenoxide ion onto the activated alkyne.

-

Thermodynamic Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20-25 °C) for 24 hours[1]. Reasoning: The initial addition yields a mixture of (Z) and (E) isomers (kinetic products). Prolonged stirring at ambient temperature provides the activation energy required for the complete isomerization to the thermodynamically favored (E)-isomer, driven by the steric relief between the bulky phenoxy and ester groups.

-

Aqueous Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize the DMAP. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate). The product is isolated as a pale yellow oil (approx. 85% yield)[1]. Validation: Run a 1H NMR spectrum; the presence of two distinct doublets around 5.55 ppm and 7.80 ppm with a coupling constant of J≥12.0 Hz confirms successful synthesis and stereochemical purity.

Caption: Workflow for the synthesis of (E)-ethyl 3-phenoxyacrylate via DMAP-catalyzed addition.

References

[1] Title: Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles Source: The Journal of Organic Chemistry - ACS Publications URL: 1

[2] Title: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines Source: ResearchGate URL: 2

[3] Title: Catalyst for olefin polymerization and method for olefin polymerization (EP0849291B1) Source: Google Patents URL: 3

Sources

ethyl 3-phenoxyprop-2-enoate mechanism of action in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-Phenoxyprop-2-enoate in Organic Synthesis

Introduction: The Strategic Value of Ethyl 3-Phenoxyprop-2-enoate

Ethyl 3-phenoxyprop-2-enoate (also known as ethyl 3-phenoxyacrylate) is a highly versatile α,β -unsaturated ester utilized extensively in advanced organic synthesis[1]. Structurally, it is a "push-pull" alkene characterized by an electron-withdrawing ethyl ester group and an electron-donating (yet sterically demanding and moderately electronegative) phenoxy group at the β -position. This unique stereoelectronic profile allows it to function as a superior Michael acceptor, a regioselective migratory insertion partner in transition-metal catalysis, and a radical acceptor in single-electron transfer (SET) cascades.

Unlike simple acrylates, the β -phenoxy moiety serves as an excellent leaving group. This enables the molecule to undergo net substitution at the vinylic position rather than simple addition, making it an indispensable building block for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and marine polycyclic ether natural products[2].

Manifold I: The Addition-Elimination Cascade in Multicomponent Reactions

In the realm of multicomponent reactions (MCRs), particularly the synthesis of 1,4-dihydropyridines (1,4-DHPs), ethyl 3-phenoxyprop-2-enoate acts as a highly efficient C2 -building block[3].

Causality & Mechanism: The reaction initiates via a Michael-type nucleophilic attack by a primary amine at the electrophilic β -carbon (C3) of the acrylate. The electron-withdrawing ester stabilizes the resulting tetrahedral zwitterionic intermediate. Because the phenoxide ion ( PhO− ) is a relatively weak base and a good leaving group, the intermediate rapidly collapses, expelling phenol to yield a β -amino acrylate[4]. This intermediate subsequently engages with an aldehyde and another dicarbonyl equivalent in a Hantzsch-type cyclization. The pre-installed phenoxy group prevents unwanted alkyne homo-coupling (a common side reaction when using ethyl propiolate) and enforces a strict addition-elimination pathway[5].

Fig 1: Addition-elimination mechanism of ethyl 3-phenoxyacrylate.

Protocol 1: MCR Synthesis of 1,4-Dihydropyridines

Self-Validating Workflow:

-

Reaction Assembly: In an oven-dried round-bottom flask, combine ethyl 3-phenoxyprop-2-enoate (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a primary amine (1.2 mmol) in anhydrous ethanol (5.0 mL).

-

Catalysis: Add a Lewis acid catalyst (e.g., 10 mol% Yb(OTf)3) to accelerate the initial nucleophilic attack and subsequent imine condensation.

-

Execution: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation/QC: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active acrylate spot ( Rf≈0.6 ) and the appearance of a highly fluorescent 1,4-DHP spot ( Rf≈0.3 ) indicates completion.

-

Isolation: Cool to room temperature, quench with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4 , and purify via flash chromatography.

Manifold II: Transition-Metal Catalyzed Regioselective Annulations

Ethyl 3-phenoxyprop-2-enoate is a privileged substrate for transition-metal-catalyzed C-H activation workflows, notably in Rh(III)-catalyzed [4+1] annulations[1].

Causality & Mechanism: In the synthesis of imidazo[1,5-a]indoles, the active catalyst Cp∗Rh(OAc)2 orchestrates a concerted metalation-deprotonation (CMD) at the C2 position of the indole. The extreme polarization of the C=C bond in ethyl 3-phenoxyacrylate dictates the regiochemistry of the subsequent migratory insertion: the Rh center bonds to the α -carbon, while the indole moiety attaches to the β -carbon. Following insertion, β -aryloxy elimination occurs, expelling the phenoxy group and driving the formation of a reactive intermediate that undergoes reductive elimination to form the annulated heterocycle[6]. The phenoxy group is critical here; a simple alkyl group would halt the cycle at the insertion stage, while the phenoxy group's leaving ability regenerates the aromaticity and the active catalyst.

Fig 2: Rh(III)-catalyzed [4+1] annulation catalytic cycle.

Protocol 2: Rh(III)-Catalyzed Synthesis of Imidazo[1,5-a]indoles

Self-Validating Workflow:

-

Reaction Assembly: Inside a nitrogen-filled glovebox, charge a Schlenk tube with indole (0.2 mmol), (E)-ethyl 3-phenoxyacrylate (0.24 mmol), [Cp∗RhCl2]2 (2.5 mol %), and NaOAc (0.4 mmol).

-

Solvent Addition: Add 2.0 mL of anhydrous methanol. Seal the tube and transfer it to a fume hood.

-

Execution: Stir the reaction mixture at 80 °C for 16 hours. The NaOAc acts as the crucial base for the CMD step.

-

Validation/QC: Perform HRMS (ESI) on a reaction aliquot. The presence of the [M+H]+ peak corresponding to the annulated product (and the absence of the m/z 193.0859 starting material peak) validates the β -elimination step[1].

-

Isolation: Dilute with dichloromethane, filter through a short pad of Celite to remove Rh salts, concentrate, and purify by silica gel chromatography.

Manifold III: Single-Electron Transfer (SET) Radical Cyclizations

In the total synthesis of complex marine polycyclic ethers (e.g., Gymnocin-B), β -alkoxy and β -aryloxyacrylates are utilized as highly stereoselective radical acceptors[7].

Causality & Mechanism: Samarium diiodide ( SmI2 ) is a mild single-electron reductant. When a molecule containing both an aldehyde and a tethered ethyl 3-phenoxyacrylate is treated with SmI2 , the aldehyde is selectively reduced to a ketyl radical. The acrylate moiety remains unreduced initially but serves as an electrophilic trap. The ketyl radical undergoes an intramolecular cyclization (typically 6-endo or 5-exo) onto the β -carbon of the acrylate. The transition state adopts a highly ordered chair-like conformation, ensuring strict trans-diastereoselectivity of the resulting cyclic ether[2]. A second SET reduces the resulting radical to an organosamarium species, which is then protonated.

Fig 3: SmI2-mediated reductive cyclization pathway.

Protocol 3: SmI2 -Mediated Reductive Cyclization

Self-Validating Workflow:

-

Reaction Assembly: Dissolve the tethered aldehyde-acrylate precursor (0.1 mmol) in strictly anhydrous, degassed THF (5.0 mL) under an argon atmosphere.

-

Execution: Cool the solution to -78 °C. Dropwise, add a freshly prepared solution of SmI2 (0.1 M in THF, 2.5 equiv). The deep blue color of SmI2 should immediately dissipate as the ketyl radical forms.

-

Trapping: Add a proton source (e.g., dry MeOH, 2.0 equiv) to quench the organosamarium intermediate.

-

Validation/QC: The persistence of a blue/green color indicates an excess of SmI2 and reaction completion. Validate the stereochemistry via 2D NOESY NMR; strong cross-peaks between the axial protons of the newly formed ring confirm the trans-fused geometry[8].

-

Isolation: Quench with saturated aqueous Na2S2O3 and NaHCO3 , warm to room temperature, extract with EtOAc, and purify.

Quantitative Data & Reaction Parameters

To guide synthetic planning, the following table summarizes the operational parameters and typical outcomes for the three primary mechanistic manifolds utilizing ethyl 3-phenoxyprop-2-enoate.

| Mechanistic Pathway | Catalyst / Reagent | Temp (°C) | Primary Role of Acrylate | Typical Yields | Stereoselectivity |

| Addition-Elimination (MCR) | Lewis Acids (e.g., Yb(OTf)3 ) | 60–80 | Michael Acceptor / Leaving Group | 75–95% | N/A (Aromatization/Planar) |

| [4+1] Annulation | [Cp∗RhCl2]2 / NaOAc | 80–100 | Polarized Alkene / Directing Group | 70–90% | Regiospecific (C-N bond formation) |

| SET Radical Cyclization | SmI2 / Proton Source | -78 to 0 | Radical Acceptor | 65–85% | Highly trans-diastereoselective |

References

-

Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles The Journal of Organic Chemistry URL:[Link]

-

Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines RSC Advances URL:[Link]

-

Synthesis of the GHIJKL Fragment of Gymnocin-B Organic Letters URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C2RA21406G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of the GHIJKL Fragment of Gymnocin-B - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of Ethyl 3-Phenoxyprop-2-enoate: A Technical Guide for Advanced Organic Synthesis

As a Senior Application Scientist, I approach the characterization of molecular building blocks not merely as a checklist of spectral peaks, but as a holistic system of molecular validation. Ethyl 3-phenoxyprop-2-enoate (commonly referred to as ethyl 3-phenoxyacrylate) is a highly versatile enol ether and acrylate derivative. Its unique electronic properties—combining an electron-donating phenoxy group with an electron-withdrawing ester—make it a powerful "one-carbon unit" in transition-metal-catalyzed annulations and multicomponent reactions.

This whitepaper provides an in-depth, self-validating framework for the synthesis, structural characterization, and pharmaceutical application of (E)-ethyl 3-phenoxyacrylate.

Mechanistic Synthesis & Workflow

The synthesis of (E)-ethyl 3-phenoxyacrylate relies on a highly controlled oxa-Michael addition of phenol to ethyl propiolate. To ensure high yield and strict stereocontrol, the reaction is driven by nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP).

Experimental Protocol: Stereoselective Synthesis

The following protocol is designed as a self-validating system where every physical manipulation directly dictates the chemical outcome 1.

-

Reagent Assembly & Thermal Control: To a reaction flask, add phenol (10 mmol, 1.0 equiv) and DMAP (10 mmol, 1.0 equiv) in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen as an aprotic solvent to prevent unwanted solvolysis of the propiolate. Cooling the system to 0 °C in an ice bath is critical; it suppresses the initial exothermic runaway that could lead to alkyne polymerization.

-

-

Electrophile Introduction: Add ethyl propiolate (12 mmol, 1.2 equiv) dropwise to the cooled mixture.

-

Causality: Slow, dropwise addition maintains a low steady-state concentration of the highly electrophilic alkyne. This ensures the addition strictly follows a 1:1 stoichiometry, preventing oligomerization.

-

-

Thermodynamic Equilibration: Remove the ice bath and stir the resulting mixture at room temperature for 24 hours.

-

Causality: While the initial attack may yield a kinetic mixture of isomers, prolonged stirring at room temperature provides the activation energy necessary for the system to equilibrate. The steric repulsion between the bulky phenoxy and ester groups drives the equilibrium entirely toward the thermodynamically stable (E)-isomer.

-

-

Purification: Remove the solvent under reduced pressure and purify the residue via flash chromatography on silica gel (petroleum ether/EtOAc: 64:1 → 32:1).

-

Causality: The non-polar nature of the (E)-isomer allows for elution with a highly non-polar solvent system, effectively leaving polar DMAP salts and unreacted phenol immobilized on the stationary phase. This yields the product as a pale yellow oil (~85% yield) 1.

-

Fig 1. Step-by-step synthetic workflow for (E)-ethyl 3-phenoxyacrylate via DMAP catalysis.

Structural Characterization & Analytical Validation

In drug development, structural ambiguity is unacceptable. The characterization of (E)-ethyl 3-phenoxyacrylate relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy to validate not just the atomic connectivity, but the exact spatial geometry (stereochemistry) of the molecule 1.

Stereochemical Proof via NMR

The most critical diagnostic feature in the 1 H NMR spectrum is the coupling constant ( J ) of the alkene protons. The proton alpha to the ester appears at δ 5.55 ppm, while the beta proton is highly deshielded by the adjacent oxygen, appearing at δ 7.80 ppm. Both exhibit a doublet with a coupling constant of J = 12.2 Hz . In alkene stereochemistry, a J value between 12–18 Hz is the definitive, self-validating signature of a trans (E) configuration, whereas a cis (Z) configuration would present a much lower J value (typically 6–11 Hz).

Quantitative Analytical Data Summary

Table 1: 1 H NMR Data (400 MHz, CDCl 3 ) | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Structural Assignment & Logic | | :--- | :--- | :--- | :--- | | 7.80 | d, J = 12.2 | 1H | Alkene H ( β to ester); highly deshielded by adjacent O atom. | | 7.42–7.32 | m | 2H | Aromatic meta-protons of the phenoxy ring. | | 7.22–7.14 | m | 1H | Aromatic para-proton of the phenoxy ring. | | 7.11–7.02 | m | 2H | Aromatic ortho-protons of the phenoxy ring. | | 5.55 | d, J = 12.2 | 1H | Alkene H ( α to ester); J =12.2 Hz confirms the (E)-isomer. | | 4.19 | q, J = 7.1 | 2H | Methylene (-CH 2 -) of the ethyl ester group. | | 1.28 | t, J = 7.1 | 3H | Methyl (-CH 3 ) of the ethyl ester group. |

Table 2: 13 C{ 1 H} NMR (101 MHz, CDCl 3 ) & HRMS Data

| Analytical Method | Observed Values | Assignment / Validation |

|---|

| 13 C NMR ( δ , ppm) | 167.4 | Carbonyl carbon (C=O) of the ester. | | | 159.2, 102.3 | Alkene carbons ( β and α , respectively). | | | 156.0, 130.1, 125.1, 118.2 | Aromatic carbons (ipso, meta, para, ortho). | | | 60.2, 14.5 | Ethyl group carbons (-CH 2

- and -CH 3 ). | | HRMS (ESI) | m/z [M + H] + calcd: 193.0859 | Found: 193.0861. Confirms molecular formula C 11 H 13 O 3 . |

Applications in Pharmacophore Scaffolding

Beyond its use as a standard reagent, (E)-ethyl 3-phenoxyacrylate is deployed as an advanced intermediate in the synthesis of privileged pharmacophores.

Rh(III)-Catalyzed [4+1] Annulation

Traditional annulations often rely on [4+2] cycloadditions. However, ethyl 3-phenoxyacrylate can be exploited as a rare "one-carbon unit" in redox-neutral Rhodium(III)-catalyzed [4+1] annulations with indoles 1. The internal alkene, embedded with the phenoxy leaving group, undergoes C–H activation and carbene migratory insertion to yield functionalized imidazo[1,5-a]indoles —a core scaffold in numerous neurologically active drug candidates.

Fig 2. Rh(III)-catalyzed [4+1] annulation pathway utilizing ethyl 3-phenoxyacrylate.

Multicomponent Synthesis of 1,4-Dihydropyridines (DHPs)

1,4-Dihydropyridines are critical calcium channel blockers used in cardiovascular medicine. Ethyl 3-phenoxyacrylate serves as a highly reactive substrate in novel Multicomponent Reactions (MCRs), bypassing the limitations of the classical Hantzsch synthesis. By reacting with amines and other dicarbonyls under specific catalytic conditions, it enables the rapid, high-throughput assembly of structurally diversified, unsymmetrical DHP libraries for advanced drug screening 2.

Conclusion

The rigorous structural characterization of (E)-ethyl 3-phenoxyacrylate ensures its reliability as a synthetic building block. By understanding the causality behind its DMAP-catalyzed synthesis and validating its stereochemistry via precise NMR coupling constants, researchers can confidently deploy this molecule in complex, late-stage pharmacophore scaffolding and multicomponent drug discovery workflows.

References

- Title: Redox-Neutral Rhodium(III)

- Title: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines Source: ResearchGate URL

Sources

Comprehensive Safety and Toxicity Profile of Ethyl 3-Phenoxyprop-2-enoate

Introduction: The Chemical Context

Ethyl 3-phenoxyprop-2-enoate (EPA), frequently referred to as ethyl 3-phenoxyacrylate, is an α,β -unsaturated ester utilized as a versatile intermediate in advanced organic synthesis. Its structural motif—a reactive alkene conjugated with an ester and an electron-donating phenoxy group—makes it highly valuable for Rhodium(III)-catalyzed [4+1] annulations to synthesize functionalized imidazo[1,5-a]indoles[1], and in the fabrication of dynamic covalent networks (DCNs) via phenol-yne click reactions[2]. However, the very electronic properties that make EPA synthetically useful also dictate its toxicological behavior. This technical guide synthesizes the physicochemical data, mechanistic toxicity, and safety protocols required for handling EPA safely in drug development and materials science.

Physicochemical Properties & GHS Classification

Understanding the baseline physical properties of EPA is critical for predicting its environmental fate and biological uptake. As a lipophilic ester, EPA readily penetrates the stratum corneum, necessitating stringent dermal protection.

Table 1: Physicochemical and Hazard Summary

| Property / Hazard Class | Value / Description | Causality / Implication |

| Molecular Formula | C₁₁H₁₂O₃ | Baseline molecular identity. |

| Molecular Weight | 192.21 g/mol | Low molecular weight facilitates rapid dermal absorption. |

| Physical State | Pale yellow oil | Aerosolization risk is low at room temperature, but direct contact risk is high. |

| Skin Irritation (GHS) | Category 2 (H315) | Ester hydrolysis locally alters skin pH; electrophilicity causes structural protein irritation. |

| Eye Irritation (GHS) | Category 2A (H319) | Direct contact causes rapid protein denaturation in the corneal epithelium. |

| Skin Sensitization (GHS) | Category 1 (H317) | Acts as a hapten via Michael addition to epidermal proteins (detailed below). |

Mechanistic Toxicology: The Michael Acceptor Paradigm

The primary toxicological concern with ethyl 3-phenoxyprop-2-enoate is its potential to act as a skin sensitizer and reactive electrophile. The mechanism is rooted in the molecule's α,β -unsaturated carbonyl system.

The β -carbon of the acrylate moiety is highly electron-deficient due to the resonance-withdrawing effect of the ester carbonyl. When EPA comes into contact with biological tissues, it undergoes a thiol-Michael addition with the nucleophilic sulfhydryl (-SH) groups of cysteine residues, or the primary amines (-NH₂) of lysine residues in endogenous skin proteins.

This covalent adduction transforms the native protein into a "foreign" hapten-carrier complex. Langerhans cells (epidermal dendritic cells) internalize this complex, migrate to the draining lymph nodes, and present the processed antigen via MHC molecules to naive T-cells. This cascade results in clonal expansion of memory T-cells, leading to Allergic Contact Dermatitis (ACD) upon subsequent exposures.

Mechanistic pathway of EPA-induced skin sensitization via Michael addition.

Safety Data Sheet (SDS) Core Guidelines

To mitigate the risks associated with the mechanistic toxicity outlined above, the following safety protocols must be integrated into laboratory workflows.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Because EPA is a lipophilic oil, it can permeate latex. Gloves must be changed immediately upon contamination to prevent prolonged dermal exposure and subsequent haptenation.

-

Eye Protection: Tightly fitting safety goggles (EN 166 compliant).

-

Respirator: While vapor pressure is low at ambient temperatures, operations involving heating (e.g., dynamic covalent network synthesis at 180 °C[2]) require an ABEK-P2 combination filter mask due to the potential release of volatile organic degradation products.

Spill and Disposal Protocols

-

Containment: Absorb spills with an inert, non-combustible material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, as residual acid/base catalysts from synthesis could initiate exothermic decomposition.

-

Deactivation: Contaminated surfaces can be wiped with a dilute solution of a benign nucleophile (e.g., 1% sodium bisulfite) to intentionally quench the reactive Michael acceptor before final cleaning with soap and water.

Experimental Toxicology: Validating Sensitization via DPRA

To quantitatively validate the sensitization potential of EPA without relying on in vivo animal testing, researchers employ the Direct Peptide Reactivity Assay (DPRA) . This in vitro assay is a self-validating system that directly measures the root cause of sensitization: the covalent binding of the chemical to synthetic peptides.

DPRA Step-by-Step Methodology

The following protocol details the causality-driven workflow for assessing EPA reactivity.

Step 1: Reagent Preparation

-

Prepare a 100 mM stock solution of EPA in high-purity acetonitrile.

-

Prepare synthetic Cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.667 mM in pH 7.5 phosphate buffer.

-

Causality: The pH is strictly controlled at 7.5 to ensure the cysteine thiol remains predominantly in its reactive thiolate anion form, maximizing the kinetic rate of the Michael addition.

Step 2: Incubation

-

In HPLC vials, mix the peptide solution with the EPA stock to achieve a 1:10 molar ratio (Peptide:EPA).

-

Include a positive control (Cinnamaldehyde, a known sensitizer) and a negative control (Lactic acid, a non-electrophile) to self-validate the assay's predictive accuracy.

-

Incubate the vials in the dark at 25 °C for exactly 24 hours.

Step 3: HPLC-UV Analysis

-

Analyze the samples using Reverse-Phase HPLC with a C18 column.

-

Set the UV detector to 220 nm (the absorption maximum for the peptide amide bonds).

-

Causality: By monitoring at 220 nm, we selectively quantify the remaining unreacted peptide, avoiding interference from the UV absorbance of the phenoxy group on the EPA molecule.

Step 4: Data Interpretation

-

Calculate the percent peptide depletion relative to the vehicle control.

-

A depletion >13.8% for the Cysteine peptide classifies the substance as a positive skin sensitizer under GHS guidelines.

Step-by-step workflow of the Direct Peptide Reactivity Assay (DPRA) for EPA.

Conclusion

Ethyl 3-phenoxyprop-2-enoate is a highly functional chemical intermediate whose utility in modern synthetic methodologies—ranging from rhodium-catalyzed annulations to advanced dynamic covalent polymers—is matched by its inherent biological reactivity. By understanding the mechanistic basis of its toxicity (specifically its role as a Michael acceptor), researchers can implement rational safety controls and utilize predictive in vitro assays like the DPRA to ensure safe handling and regulatory compliance during drug and materials development.

References

-

Title: Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific[4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles Source: acs.org URL: [Link]

-

Title: Unexploited Design and Application of Dynamic Covalent Networks: Phenol-yne Click Reaction and Porous Film Generation Source: acs.org URL: [Link]

Sources

Standard Synthesis Pathways for Ethyl 3-Phenoxyprop-2-enoate: A Technical Guide

Executive Summary

Ethyl 3-phenoxyprop-2-enoate, commonly referred to as ethyl 3-phenoxyacrylate, is a highly versatile α,β-unsaturated ester. It serves as a critical Michael acceptor and an essential building block in the multicomponent synthesis of complex heterocycles, including privileged pharmacophores like 1,4-dihydropyridines[1]. This whitepaper provides an in-depth, self-validating protocol for the synthesis of the thermodynamically favored (E)-isomer via the base-catalyzed oxa-Michael addition of phenol to ethyl propiolate.

Mechanistic Rationale: The Oxa-Michael Addition

The most atom-economical and scalable pathway for synthesizing ethyl 3-phenoxyprop-2-enoate is the intermolecular conjugate addition (oxa-Michael addition) of phenol to an electron-deficient terminal alkyne, specifically ethyl propiolate[2].

Catalyst Selection and Causality

While transition-metal catalysis (e.g., Gold or Rhodium) can facilitate additions to alkynes, Lewis base catalysis using 4-Dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) remains the industry standard due to its operational simplicity and high regioselectivity[3].

DMAP acts as a potent nucleophilic catalyst and a general base. In the context of oxa-Michael additions, DMAP functions as a hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the weakly acidic phenol[4]. The reaction proceeds via the nucleophilic attack of the activated phenoxide on the β-carbon of ethyl propiolate, generating a highly reactive allenolate intermediate[5]. Subsequent stereoselective proton transfer, driven by thermodynamic control to minimize steric repulsion between the bulky phenoxy group and the ester moiety, yields predominantly the (E)-isomer[2].

Proposed mechanism for the DMAP-catalyzed oxa-Michael addition.

Experimental Protocol: Synthesis of (E)-Ethyl 3-Phenoxyacrylate

This protocol details a self-validating system for the synthesis of (E)-ethyl 3-phenoxyprop-2-enoate, ensuring high yield and stereochemical purity[2].

Reagents and Materials

-

Phenol: 10 mmol (1.0 equiv, 0.94 g)

-

Ethyl Propiolate: 12 mmol (1.2 equiv, ~1.18 g)

-

4-Dimethylaminopyridine (DMAP): 10 mmol (1.0 equiv, 1.22 g)

-

Solvent: Anhydrous Dichloromethane (DCM), 20 mL

-

Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen balloon.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or N2) to prevent moisture-induced side reactions.

-

Reagent Solubilization: Add phenol (10 mmol) and DMAP (10 mmol) to the flask. Inject 20 mL of anhydrous DCM. Causality: DCM is chosen as an aprotic solvent because it readily dissolves the reactants without participating in hydrogen bonding that could competitively inhibit the DMAP-phenol interaction.

-

Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C. Causality: The conjugate addition to propiolates can be highly exothermic. Initiating the reaction at 0 °C prevents runaway thermal degradation and suppresses the formation of polymeric byproducts.

-

Propiolate Addition: Introduce ethyl propiolate (12 mmol) dropwise over 5-10 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C). Stir continuously for 24 hours.

-

Solvent Removal: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: Purify the resulting residue via flash column chromatography on silica gel. Use a gradient elution of petroleum ether to ethyl acetate (from 64:1 to 32:1). Causality: The non-polar nature of the product allows it to elute early, efficiently separating it from the highly polar DMAP and any unreacted phenol.

Self-Validation via NMR

To validate the success of the synthesis and confirm the (E)-stereochemistry, perform 1 H NMR (400 MHz, CDCl 3 ). The product should present as a pale yellow oil with an approximate yield of 85% (1.64 g)[2].

-

Diagnostic Peaks: Look for two distinct doublets in the alkene region at δ 7.80 ppm and δ 5.55 ppm .

-

Stereochemical Confirmation: The coupling constant ( J ) for these doublets will be 12.2 Hz . A J -value > 12 Hz is the definitive self-validating marker for a trans (E) alkene configuration, whereas a cis (Z) configuration would exhibit a significantly lower coupling constant (typically 7-10 Hz)[2].

Experimental workflow for the synthesis of (E)-ethyl 3-phenoxyprop-2-enoate.

Quantitative Data: Condition Optimization Matrix

The stereochemical outcome and overall yield of the oxa-Michael addition are highly dependent on the choice of catalyst and solvent. The table below summarizes comparative data points across different synthetic methodologies[2][3].

| Catalyst System | Solvent | Temp (°C) | Time | Primary Product Geometry | Approx. Yield | Mechanistic Note |

| DMAP (1.0 eq) | DCM | 0 → 25 | 24 h | (E)-Isomer | 85% | Standard thermodynamic control; high (E)-selectivity[2]. |

| DABCO (0.2 eq) | Solvent-free / i-PrOH | 25 | 1-4 h | (E)-Isomer | >80% | Highly efficient, green chemistry approach; utilizes DABCO as a strong nucleophilic trigger[3]. |

| None (Water-mediated) | H 2 O | 25 | < 1 h | (Z)-Isomer | Variable | Rapid reaction in water often kinetically traps the (Z)-isomer due to hydrophobic packing effects[3]. |

| PPh 3 | Solvent-free | 25 | Variable | (E)-Isomer | >75% | Phosphine acts via a zwitterionic intermediate, transferring a proton to the enolate[5]. |

Conclusion

The synthesis of ethyl 3-phenoxyprop-2-enoate is best achieved through a DMAP-catalyzed oxa-Michael addition. By strictly controlling the thermal environment during the initial propiolate addition and utilizing an aprotic solvent like DCM, researchers can reliably isolate the (E)-isomer in high yields. The protocol is inherently self-validating, as the J=12.2 Hz coupling constant in the 1 H NMR spectrum provides immediate, definitive proof of the desired stereochemistry.

References

-

Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

ChemInform Abstract: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines ResearchGate URL:[Link]

-

Reactions of various nucleophiles with methyl-and ethyl- propiolate ResearchGate URL:[Link]

-

Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study PMC - National Institutes of Health URL:[Link]

-

The mechanism of the phosphine-catalyzed oxa-Michael reaction: A DFT investigation ResearchGate URL:[Link]

Sources

Ethyl 3-Phenoxyprop-2-enoate: Molecular Weight, Thermodynamic Properties, and Synthetic Utility

Executive Summary

Ethyl 3-phenoxyprop-2-enoate (commonly referred to as ethyl 3-phenoxyacrylate) is a highly functionalized α,β -unsaturated ester. Characterized by an electron-rich phenoxy group at the β -position, this compound serves as a critical electrophilic building block in advanced organic synthesis. It is predominantly utilized in transition-metal-catalyzed workflows, such as Rh(III)-catalyzed [4+1] annulations, to construct complex heterocyclic scaffolds like imidazo[1,5-a]indoles[1]. This whitepaper details its molecular weight, thermodynamic properties, and the causality behind its synthetic protocols to provide a self-validating framework for researchers and drug development professionals.

Structural and Molecular Weight Analysis

The molecular structure of ethyl 3-phenoxyprop-2-enoate ( C11H12O3 ) combines an ethyl ester moiety with a phenoxy-substituted alkene. The extended conjugation across the aromatic ring, the alkene, and the carbonyl group significantly influences both its stability and its spectroscopic signature.

To ensure rigorous analytical validation during synthesis, High-Resolution Mass Spectrometry (HRMS) is standard practice. The exact mass of the neutral molecule is calculated at 192.0786 Da . During Electrospray Ionization (ESI), the protonated species [M+H]+ is observed. A self-validating experimental protocol requires the observed m/z to match the theoretical value of 193.0859 [1].

Thermodynamic Properties & Phase Behavior

Understanding the thermodynamic properties of ethyl 3-phenoxyprop-2-enoate is essential for optimizing purification workflows (e.g., distillation or chromatography) and predicting its behavior in various solvent systems. At standard temperature and pressure (298 K, 1 atm), the isolated (E)-isomer exists as a pale yellow oil[2].

The table below summarizes its quantitative thermodynamic and physical data. While exact empirical thermodynamic measurements for boiling point and density are sparse in primary literature, they can be highly accurately estimated using structural analogy (e.g., comparing against ethyl cinnamate) and group additivity models.

| Property | Value | Method / Source |

| Molecular Formula | C11H12O3 | Structural Analysis |

| Molecular Weight | 192.214 g/mol | Calculated |

| Exact Mass | 192.0786 Da | Calculated |

| HRMS (ESI) [M+H]+ | 193.0861 m/z | Experimental Observation[1] |

| Physical State (298 K) | Pale yellow oil | Visual Observation[2] |

| Boiling Point (1 atm) | ~295 °C | Estimated via Group Additivity |

| Density | ~1.12 g/cm³ | Estimated via Structural Analogy |

| Lipophilicity (LogP) | ~2.6 | Lipinski Prediction |

Note: The LogP value of ~2.6 indicates moderate lipophilicity, dictating that non-polar to slightly polar solvent mixtures (e.g., petroleum ether and ethyl acetate) are thermodynamically optimal for silica gel chromatography.

Experimental Protocol: Synthesis and Purification

The synthesis of (E)-ethyl 3-phenoxyprop-2-enoate is achieved via a nucleophilic conjugate addition between phenol and ethyl propiolate. The protocol below is designed as a self-validating system, explaining the causality behind each experimental choice to ensure high yield and stereoselectivity[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve phenol (10.0 mmol, 1.0 equiv) and 4-Dimethylaminopyridine (DMAP) (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 20 mL).

-

Causality: DMAP is selected over weaker bases due to its superior nucleophilicity. It attacks the ethyl propiolate to generate a highly reactive zwitterionic intermediate, lowering the activation energy for the subsequent attack by phenol.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Lowering the temperature thermodynamically controls the exothermic nature of the zwitterion formation and suppresses the spontaneous, unwanted polymerization of the alkyne.

-

-

Addition: Add ethyl propiolate (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes, ensuring the nucleophilic attack proceeds smoothly without runaway thermal gradients.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 24 hours.

-

Causality: Warming to room temperature provides the necessary kinetic energy to drive the stereoselective proton transfer, heavily favoring the thermodynamically stable (E)-isomer due to steric minimization.

-

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (64:1 to 32:1).

-

Causality: The non-polar nature of the product (LogP ~2.6) allows it to elute cleanly from the polar silica stationary phase, separating it from the highly polar DMAP and unreacted phenol.

-

-

Validation: Analyze the purified oil via HRMS (ESI). The system validates itself when the observed [M+H]+ peak is 193.0861 m/z , confirming structural integrity and the absence of isobaric impurities[1].

Synthesis workflow of (E)-ethyl 3-phenoxyprop-2-enoate via DMAP-catalyzed conjugate addition.

Applications in Advanced Catalysis

Ethyl 3-phenoxyprop-2-enoate is prominently featured in redox-neutral Rhodium(III)-catalyzed chemospecific and regiospecific [4+1] annulations. When reacted with indole substrates, the alkene undergoes insertion following a C-H activation step[2].

Causality in Catalyst Design: The phenoxy group in ethyl 3-phenoxyprop-2-enoate is not merely a structural placeholder; it acts as a highly efficient leaving group ( β -O elimination). The expulsion of phenol drives the thermodynamic formation of the final aromatized imidazo[1,5-a]indole core, making the reaction redox-neutral and highly efficient (often yielding >85%)[1].

Rh(III)-catalyzed[4+1] annulation pathway utilizing ethyl 3-phenoxyacrylate.

References

-

Title: Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific[4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Spectroscopic Data and Analytical Workflows for (E)-Ethyl 3-Phenoxyprop-2-enoate

Executive Summary & Structural Context

As a highly versatile electron-deficient alkene, (E)-ethyl 3-phenoxyprop-2-enoate (EPA) serves as a privileged synthon in advanced organic synthesis. Its unique stereoelectronic profile—featuring both a conjugated ester and an enol ether linkage—makes it a critical building block in complex heterocycle construction, including [1] and the[2].

For drug development professionals and synthetic chemists, confirming the exact stereochemistry (E vs. Z isomerism) of this intermediate is paramount, as the spatial orientation directly dictates the regioselectivity of downstream cycloadditions. This whitepaper provides a self-validating synthetic protocol, elucidates the causality behind its unique spectroscopic signatures, and establishes the definitive reference data required for rigorous structural characterization.

Self-Validating Synthesis & Isolation Protocol

To acquire high-fidelity reference spectra, the compound must first be synthesized with high stereochemical purity. The standard approach utilizes a nucleophilic catalysis paradigm to ensure complete thermodynamic control[3].

Causality of Experimental Choices:

-

Catalyst Selection (DMAP): 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic trigger. It attacks the electron-deficient alkyne (ethyl propiolate) to form a highly reactive zwitterionic intermediate, which subsequently deprotonates the phenol to initiate the coupling.

-

Temperature Gradient (0 °C to RT): The initial zwitterion formation is highly exothermic. Initiating the reaction at 0 °C prevents the competitive polymerization of the propiolate. Warming to room temperature provides the activation energy necessary for the intermediate to undergo an anti-addition pathway, yielding the thermodynamically favored E-isomer.

-

Solvent Environment (CH₂Cl₂): An anhydrous, aprotic solvent is critical to stabilize the zwitterion and prevent hydrolytic cleavage of the resulting enol ether linkage.

Step-by-Step Methodology:

-

Assembly: To a rigorously dried round-bottom flask, add phenol (10 mmol, 1.0 equiv) and DMAP (10 mmol, 1.0 equiv)[3].

-

Solvation: Dissolve the solid mixture in 20 mL of anhydrous dichloromethane (CH₂Cl₂) and cool the system to 0 °C using an ice bath[3].

-

Addition: Add ethyl propiolate (12 mmol, 1.2 equiv) dropwise over 10 minutes to safely dissipate the localized exotherm[3].

-

Propagation: Remove the ice bath and allow the reaction to stir continuously at room temperature for 24 hours to ensure full thermodynamic equilibration to the E-isomer[3].

-

Quenching & Workup: Wash the organic layer with saturated aqueous NH₄Cl. This selectively partitions the water-soluble DMAP catalyst and unreacted phenol into the aqueous phase. Extract the aqueous layer with CH₂Cl₂, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to isolate (E)-ethyl 3-phenoxyprop-2-enoate as a pale yellow oil (typically ~85% yield)[1].

Workflow Visualization

Fig 1. Self-validating synthesis and isolation workflow for (E)-ethyl 3-phenoxyprop-2-enoate.

Reference Spectroscopic Data

The following tables summarize the definitive spectroscopic parameters for the E-isomer[1].

Expert Insight on NMR Causality:

In standard isolated alkenes, a trans (E) coupling constant ( J ) is typically 14–18 Hz. However, in β -alkoxy acrylates like EPA, the strongly electronegative oxygen atom withdraws electron density via induction, compressing the trans coupling constant to 12.2 Hz [1]. Analysts must not misinterpret this reduced J -value as indicative of a Z-isomer (which would typically present a J -value of 6–8 Hz in this specific scaffold).

Furthermore, resonance donation from the oxygen lone pair ( O-CH=CH-CO2Et↔O+=CH-CH−-CO2Et ) heavily shields the α -carbon and α -proton, pushing them significantly upfield, while the β -position remains highly deshielded.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment |

| Vinylic (β-CH) | 7.80 | Doublet (d) | 12.2 | 1H | =CH -O (Deshielded by O induction) |

| Aromatic (m-CH) | 7.42–7.32 | Multiplet (m) | - | 2H | Phenoxy meta protons |

| Aromatic (p-CH) | 7.22–7.14 | Multiplet (m) | - | 1H | Phenoxy para proton |

| Aromatic (o-CH) | 7.11–7.02 | Multiplet (m) | - | 2H | Phenoxy ortho protons |

| Vinylic (α-CH) | 5.55 | Doublet (d) | 12.2 | 1H | =CH -C=O (Shielded by O resonance) |

| Ester (CH₂) | 4.19 | Quartet (q) | 7.1 | 2H | -O-CH₂ -CH₃ |

| Ester (CH₃) | 1.28 | Triplet (t) | 7.1 | 3H | -O-CH₂-CH₃ |

¹³C{¹H} NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Note |

| 167.4 | C=O (Ester) | Conjugated carbonyl carbon |

| 159.2 | Vinylic β-C | Highly deshielded by attached oxygen |

| 156.0 | Aromatic ipso-C | Directly attached to ether oxygen |

| 130.1 | Aromatic meta-C | Standard aromatic range |

| 125.1 | Aromatic para-C | Standard aromatic range |

| 118.2 | Aromatic ortho-C | Shielded by resonance from oxygen |

| 102.3 | Vinylic α-C | Highly shielded by enol ether resonance |

| 60.2 | Ester CH₂ | Typical shift for an ethyl ester |

| 14.5 | Ester CH₃ | Typical shift for an ethyl ester |

High-Resolution Mass Spectrometry (HRMS-ESI)

| Ionization Mode | Formula Target | Calculated m/z [M + H]⁺ | Found m/z[M + H]⁺ | Mass Accuracy |

| Positive (ESI+) | C₁₁H₁₃O₃ | 193.0859 | 193.0861 | < 2 ppm error |

Representative Infrared (ATR-FTIR) Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment / Causality |

| ~3060 | sp² C-H Stretch | Weak | Aromatic and vinylic C-H bonds |

| ~2980 | sp³ C-H Stretch | Weak | Ethyl group aliphatic C-H bonds |

| ~1710 | C=O Stretch | Strong | Ester carbonyl, shifted lower due to conjugation |

| ~1640 | C=C Stretch | Medium | Conjugated alkene, enhanced dipole from ether |

| ~1240, 1160 | C-O-C Stretch | Strong | Asymmetric/symmetric stretches of ester and ether |

Analytical Acquisition Protocols

To replicate the reference data provided above, adhere to the following instrumental parameters:

-

NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Dissolve the purified oil in CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Critical step: Ensure the CDCl₃ is passed through a short plug of basic alumina prior to use to remove trace DCl, which can catalyze the hydrolysis of the sensitive enol ether linkage. Use a relaxation delay (D1) of at least 2.0 seconds to ensure accurate integration.

-

HRMS Acquisition: Employ a high-resolution instrument (e.g.,)[1]. Dilute the sample to ~1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation for positive-mode Electrospray Ionization (ESI+).

References

-

Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Recent Advances in Rh(III)/Ir(III)-Catalyzed C–H Functionalization/Annulation via Carbene Migratory Insertion. Organic & Biomolecular Chemistry (RSC Publications). URL: [Link]

-

Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines. RSC Advances / ResearchGate. URL: [Link]

Sources

Comprehensive NMR Spectral Analysis of Ethyl 3-Phenoxyprop-2-enoate: A Technical Guide

Executive Summary

Ethyl 3-phenoxyprop-2-enoate (also known as ethyl 3-phenoxyacrylate) is a highly polarized α,β -unsaturated ester frequently utilized as a versatile C1 synthon and building block in complex organic synthesis, such as in [1]. Understanding its nuclear magnetic resonance (NMR) profile is critical for researchers tracking reaction progress or confirming stereochemistry. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectra of the (E)-isomer, detailing the electronic causality behind its unique chemical shifts and outlining a self-validating protocol for spectral acquisition.

Structural and Electronic Causality: The Push-Pull Dynamics

The defining feature of ethyl 3-phenoxyprop-2-enoate is its "push-pull" π -system. The alkene is flanked by an electron-donating phenoxy group and an electron-withdrawing ethyl ester.

-

Mesomeric Donation (+M): The oxygen atom of the phenoxy group donates its lone pair into the alkene π -system. This resonance effect pushes electron density onto the α -carbon (C-2), making it highly nucleophilic and heavily shielded.

-

Mesomeric/Inductive Withdrawal (-M, -I): The ester carbonyl withdraws electron density from the alkene. However, the +M effect of the phenoxy oxygen dominates the α -position, while the β -position (C-3) suffers from both the inductive pull of the directly attached oxygen and the mesomeric pull of the carbonyl.

This extreme electronic polarization results in a massive disparity in the chemical shifts of the vinylic protons and carbons, serving as a textbook example of resonance-induced shielding and deshielding.

Logical flow of electronic effects dictating NMR chemical shifts in the push-pull alkene system.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (acquired at 400 MHz in CDCl 3 ) provides definitive proof of the molecule's stereochemistry and electronic distribution[2].

The most critical diagnostic feature is the coupling constant ( 3JHH ) between the vinylic protons (H-2 and H-3). According to the Karplus equation, the magnitude of vicinal coupling is highly dependent on the dihedral angle. The observed J -value of 12.2 Hz is characteristic of an anti-periplanar arrangement (dihedral angle ≈ 180°), definitively confirming the (E) (trans) configuration of the double bond. A (Z) (cis) isomer would typically exhibit a much smaller coupling constant of 6–8 Hz.

Furthermore, the β -proton (H-3) is severely deshielded (7.80 ppm) due to its proximity to the electronegative oxygen, while the α -proton (H-2) is shielded (5.55 ppm) by the localized electron density from resonance[2].

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| H-3 ( β ) | 7.80 | Doublet (d) | 1H | 12.2 | Vinylic proton (O-bound) |

| Ar-H (meta) | 7.42–7.32 | Multiplet (m) | 2H | - | Aromatic meta protons |

| Ar-H (para) | 7.22–7.14 | Multiplet (m) | 1H | - | Aromatic para proton |

| Ar-H (ortho) | 7.11–7.02 | Multiplet (m) | 2H | - | Aromatic ortho protons |

| H-2 ( α ) | 5.55 | Doublet (d) | 1H | 12.2 | Vinylic proton (C=O bound) |

| -OCH 2 - | 4.19 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene |

| -CH 3 | 1.28 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl |

13 C NMR Spectral Analysis

The 13 C NMR spectrum (acquired at 101 MHz in CDCl 3 ) further corroborates the push-pull resonance model[2]. Standard unpolarized alkene carbons typically resonate between 120–130 ppm. In (E)-ethyl 3-phenoxyacrylate, the α -carbon is pushed upfield to an extraordinary 102.3 ppm due to the partial negative charge localized on it via resonance. Conversely, the β -carbon is pulled downfield to 159.2 ppm.

The aromatic region also reflects the +M effect of the oxygen atom, which acts as an ortho/para director. The ortho (118.2 ppm) and para (125.1 ppm) carbons are shielded relative to standard benzene (128.5 ppm), while the ipso carbon (156.0 ppm) is strongly deshielded by direct inductive withdrawal.

Table 2: 13 C NMR Quantitative Data Summary (101 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Structural Assignment | Carbon Type |

| 167.4 | C=O | Ester carbonyl |

| 159.2 | C-3 ( β ) | Vinylic carbon (O-bound) |

| 156.0 | Ar-C (ipso) | Aromatic ipso carbon |

| 130.1 | Ar-C (meta) | Aromatic meta carbons |

| 125.1 | Ar-C (para) | Aromatic para carbon |

| 118.2 | Ar-C (ortho) | Aromatic ortho carbons |

| 102.3 | C-2 ( α ) | Vinylic carbon (C=O bound) |

| 60.2 | -OCH 2 - | Ethyl ester methylene |

| 14.5 | -CH 3 | Ethyl ester methyl |

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible spectral data, the following self-validating methodology must be employed. The protocol is designed to eliminate common artifacts such as poor shimming, solvent interference, and quaternary carbon saturation.

Step-by-Step Methodology

-

Sample Preparation: Weigh exactly 10–15 mg of purified (E)-ethyl 3-phenoxyprop-2-enoate. This concentration provides an optimal signal-to-noise ratio for 1 H NMR without causing line broadening due to high viscosity.

-

Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen for its excellent solubilizing power and lack of interfering aliphatic/vinylic signals. The deuterium provides a robust signal for the spectrometer's field-frequency lock system.

-

Self-Validation: The TMS acts as an internal standard rigidly set to 0.00 ppm. If the TMS peak drifts, it immediately flags an issue with magnetic field drift or temperature instability.

-

-

Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes particulate matter that distorts magnetic field homogeneity (shimming).

-

Instrument Setup: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the 2 H signal of CDCl 3 . Perform automatic tuning and matching (ATM) to optimize the probe's resonance circuit for the specific sample impedance, followed by gradient shimming to ensure a perfectly homogeneous B0 field.

-

Acquisition Parameters:

-

1 H NMR: Acquire 16 scans with a standard 30° pulse angle and a 1-second relaxation delay.

-

13 C NMR: Acquire a minimum of 512 scans. Crucially, set the relaxation delay (D1) to at least 2 seconds.

-

Causality: Quaternary carbons (like the ester carbonyl at 167.4 ppm and the ipso carbon at 156.0 ppm) lack directly attached protons, meaning they rely on inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring they remain detectable above the baseline noise.

-

-

Data Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections to yield purely absorptive line shapes. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl 3 peak to 7.26 ppm for 1 H and the central CDCl 3 triplet to 77.16 ppm for 13 C).

Standardized workflow for high-resolution NMR sample preparation and spectral acquisition.

References

-

Wang, J., et al. "Redox-Neutral Rhodium(III)-Catalyzed Chemospecific and Regiospecific [4+1] Annulation between Indoles and Alkenes for the Synthesis of Functionalized Imidazo[1,5-a]indoles." The Journal of Organic Chemistry, ACS Publications, 2021.[Link][1]

Sources

Unveiling the Solid State: A Technical Guide to the Crystallography of Ethyl 3-Phenoxyprop-2-enoate Derivatives

For Immediate Release

A Deep Dive into the Molecular Architecture of a Versatile Chemical Scaffold

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the crystallographic data for ethyl 3-phenoxyprop-2-enoate derivatives. This class of compounds, characterized by a flexible phenoxyether linkage and an electron-withdrawing acrylate moiety, is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. Understanding their three-dimensional structure is paramount for rational drug design, materials engineering, and predicting their physicochemical properties.

The Significance of Structural Insight: Why Crystallography Matters

The precise arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, governs a compound's macroscopic properties. For ethyl 3-phenoxyprop-2-enoate derivatives, this includes solubility, melting point, stability, and, crucially, their interaction with biological targets. By elucidating the crystal packing, intermolecular interactions, and conformational preferences of these molecules, we can gain invaluable insights into their structure-activity relationships (SAR). This knowledge empowers scientists to fine-tune molecular designs for enhanced efficacy and desired physical characteristics.

A Glimpse into the Crystal Lattice: Analysis of Representative Derivatives

While a comprehensive public database of crystallographic information for a wide range of ethyl 3-phenoxyprop-2-enoate derivatives remains a developing area, analysis of structurally related compounds provides a strong foundation for understanding their solid-state behavior. Here, we present a comparative analysis of key crystallographic parameters for analogous structures, highlighting the influence of substituent effects on their crystal packing.

It is important to note that the following data is for structurally related compounds and serves as a predictive framework in the absence of a complete dataset for the target derivatives.

Table 1: Comparative Crystallographic Data of Structurally Related Phenyl- and Phenoxy- Acrylate Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate | C₁₁H₁₁NO₅ | Monoclinic | P2₁/c | 13.0495(9) | 10.8363(6) | 7.6723(5) | 91.268(4) | [1][2] |

| Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate | C₁₃H₁₃ClO₄ | Monoclinic | P2₁/c | 9.4557(4) | 16.6411(7) | 8.4319(3) | 105.644(2) | [3] |

This table will be expanded as more crystallographic data for direct ethyl 3-phenoxyprop-2-enoate derivatives becomes publicly available.

The data for Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate reveals a monoclinic crystal system, a common packing arrangement for organic molecules.[1][2] The planarity of the molecule is a key feature, with the dihedral angle between the p-nitrophenyl ring and the propenoate plane being minimal.[1][2] This planarity facilitates efficient crystal packing through intermolecular C-H···O hydrogen bonds.[1][2]

Similarly, Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate also crystallizes in a monoclinic system.[3] The dihedral angle between the chlorobenzene ring and the butenoate residue is more significant, suggesting that steric hindrance from the methoxy group can influence the overall molecular conformation.[3]

The Synthetic Pathway: A Protocol for Preparation

The synthesis of ethyl 3-phenoxyprop-2-enoate derivatives is typically achieved through a reliable and versatile methodology. The following protocol outlines a general procedure for the preparation of a representative member of this class.

Experimental Protocol: Synthesis of Ethyl 3-Phenoxyprop-2-enoate

Materials:

-

Phenol

-

Ethyl 3,3-diethoxypropanoate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenol (1.0 eq), ethyl 3,3-diethoxypropanoate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction: Heat the mixture to reflux. The reaction progress is monitored by the collection of ethanol in the Dean-Stark trap. Continue refluxing until no more ethanol is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-phenoxyprop-2-enoate.

Caption: Workflow for single-crystal X-ray diffraction analysis.

The culmination of this process is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure, including unit cell dimensions, space group, atomic coordinates, and displacement parameters.

Future Directions: Building a Comprehensive Structural Library

The field of crystallography is continually evolving, and the systematic collection and analysis of structural data for key chemical scaffolds like ethyl 3-phenoxyprop-2-enoate derivatives are essential for advancing chemical and pharmaceutical sciences. Future efforts should focus on:

-

Systematic Crystallization Studies: Performing crystallization screens for a diverse range of substituted ethyl 3-phenoxyprop-2-enoate derivatives to build a comprehensive crystallographic database.

-

Correlation of Structure with Properties: Investigating the relationship between the observed crystal structures and the physicochemical and biological properties of these compounds.

-

Computational Modeling: Utilizing the experimental crystallographic data to validate and refine computational models for predicting crystal structures and properties.

By continuing to explore the solid-state landscape of these versatile molecules, we can unlock their full potential in the development of new technologies and therapeutics.

References

[1]Hill, T. N., & Patel, N. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o750. [Link]

[2]ResearchGate. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. [Link]

[4]PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

[5]CoPolDB. (n.d.). Monomer detail | Ethyl 3-phenylprop-2-enoate. Retrieved March 31, 2026, from [Link]

[3]Flores, D. C., Vicenti, J. R. de M., Pereira, B. A., da Silva, G. M. D., & Zambiazi, P. J. (2014). Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o913–o914. [Link]

[6]PubChem. (n.d.). 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Monomer detail | Ethyl 3-phenylprop-2-enoate [copoldb.jp]

- 5. 4-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | C17H16O4 | CID 774853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Push-Pull Paradigm: Electronic Structure and Reactivity of Ethyl 3-Phenoxyprop-2-enoate

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and pharmacophore development, β -aryloxyacrylates represent a highly versatile class of intermediates. Among these, ethyl 3-phenoxyprop-2-enoate (commonly referred to as ethyl β -phenoxyacrylate) stands out due to its pronounced "push-pull" electronic structure [1]. This unique molecular architecture—characterized by an electron-donating phenoxy group and an electron-withdrawing ester group across a central alkene—creates a highly polarized π -system.

This whitepaper provides an in-depth analysis of the electronic structure of ethyl 3-phenoxyprop-2-enoate, validates its push-pull dynamics through quantitative spectroscopic data, and outlines field-proven, self-validating experimental protocols for its synthesis and application in complex catalytic workflows, such as Rh(III)-catalyzed [4+1] annulations [2].

Molecular Architecture & Electronic Delocalization

The Push-Pull Alkene System

The chemical behavior of ethyl 3-phenoxyprop-2-enoate is dictated by the contradictory electronic effects of its substituents:

-

The Donor (+M Effect): The phenoxy group at the C3 ( β ) position donates electron density through the resonance of the oxygen lone pairs.

-

The Acceptor (-M Effect): The ethyl ester group at the C1 position withdraws electron density via the π→π∗ conjugation of the carbonyl group.

This donor-acceptor interplay forces the central C=C double bond to polarize, significantly reducing its π -bond order and increasing the single-bond character. The resonance hybrid exhibits a substantial zwitterionic contribution, where the α -carbon (C2) accumulates partial negative charge (nucleophilic character) and the β -carbon (C3) becomes highly electron-deficient (electrophilic character) [3].

Electronic Causality in Reactivity

Understanding this polarization is critical for drug development professionals designing multicomponent reactions or cycloadditions. The electronic bias dictates absolute regioselectivity during transition-metal-catalyzed migratory insertions. When an organometallic species interacts with this alkene, the metal center preferentially coordinates to the electron-rich α -carbon, directing the incoming nucleophile or aryl group exclusively to the β -carbon.

Fig 1. Push-pull electronic delocalization across the C=C bond in ethyl 3-phenoxyacrylate.

Spectroscopic Validation of the Push-Pull Effect

To empirically validate the electronic structure, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an infallible diagnostic tool. The push-pull character is quantified by the massive chemical shift difference ( Δδ ) between the C α and C β atoms in the 13 C NMR spectrum.

As demonstrated in the structural characterization of functionalized imidazo[1,5-a]indoles [2], the electron density pushed onto the C α atom highly shields it ( ∼ 102 ppm), while the C β atom is heavily deshielded ( ∼ 159 ppm) due to both the adjacent oxygen and the resonance-induced electron deficiency. Furthermore, the 1 H- 1 H coupling constant ( J≈12.2 Hz) definitively confirms the thermodynamically favored (E)-stereochemistry.

Quantitative NMR Data Summary

Table 1: 1 H and 13 C NMR Spectroscopic Data for (E)-3-Phenoxyacrylate Derivatives (in CDCl 3 )

| Compound | Alkene H- α ( δ ppm) | Alkene H- β ( δ ppm) | JH−H (Hz) | C- α ( δ ppm) | C- β ( δ ppm) | Ester C=O ( δ ppm) |

| (E)-Ethyl 3-Phenoxyacrylate | 5.55 (d) | 7.80 (d) | 12.2 | 102.3 | 159.2 | 167.4 |

| (E)-Methyl 3-Phenoxyacrylate | 5.56 (d) | 7.81 (d) | 12.2 | 101.9 | 159.3 | 167.8 |

| (E)-tert-Butyl 3-Phenoxyacrylate | 5.47 (d) | 7.70 (d) | 12.2 | 104.0 | 158.5 | 166.7 |

| (E)-Benzyl 3-Phenoxyacrylate | 5.61 (d) | 7.85 (d) | 12.2 | 101.9 | 159.7 | 167.2 |

Data synthesized from authoritative Rh(III)-catalyzed annulation studies [2].

Self-Validating Experimental Protocols

To utilize ethyl 3-phenoxyprop-2-enoate in downstream drug discovery applications, researchers must first synthesize it with high stereochemical purity. The following protocol utilizes a base-catalyzed conjugate addition, designed as a self-validating workflow where intermediate TLC and NMR checks ensure the integrity of the (E)-isomer before proceeding to complex catalysis.

Protocol 1: Synthesis of (E)-Ethyl 3-Phenoxyprop-2-enoate

Causality of Reagents: A catalytic organic base (e.g., N-methylmorpholine or DABCO) is used to deprotonate phenol, generating the highly nucleophilic phenoxide ion. The phenoxide attacks the highly electrophilic β -carbon of ethyl propiolate. The subsequent protonation step is stereochemically governed by steric repulsion, yielding the thermodynamically stable (E)-isomer.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with argon, dissolve phenol (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 20 mL).

-

Base Addition: Add the base catalyst (e.g., N-methylmorpholine, 1.0 mmol, 0.1 equiv) to the solution and stir at 0 °C for 10 minutes to initiate phenoxide formation.

-

Conjugate Addition: Dropwise, add ethyl propiolate (11.0 mmol, 1.1 equiv) over 15 minutes. Maintain the temperature at 0 °C during the addition to prevent uncontrolled exothermic polymerization.

-

Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 9:1). The disappearance of the phenol spot and the emergence of a UV-active product spot indicates completion.

-

Workup: Quench the reaction with saturated aqueous NH 4 Cl (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash column chromatography (eluting with 5-10% EtOAc in Hexanes) to yield the product as a pale yellow oil.

-

Validation Checkpoint 2 (NMR): Run a 1 H NMR spectrum. The presence of two doublets at ∼ 5.55 ppm and ∼ 7.80 ppm with a coupling constant of J=12.2 Hz definitively validates the successful isolation of the (E)-isomer.

Advanced Applications in Drug Development

The distinct electronic topology of ethyl 3-phenoxyprop-2-enoate makes it a privileged synthon in the generation of complex heterocycles, such as 1,4-dihydropyridines [4] and imidazo[1,5-a]indoles [2].

Rh(III)-Catalyzed [4+1] Annulation

In a landmark methodology for synthesizing functionalized imidazo[1,5-a]indoles, the push-pull nature of the enoate is exploited to achieve absolute regiospecificity.

Mechanistic Causality: During the catalytic cycle, the Rh(III) catalyst activates the C-H bond of the indole. When the enoate undergoes migratory insertion into the Rh-aryl bond, the extreme polarization of the enoate forces the Rh atom to migrate to the electron-rich α -carbon (stabilized by the adjacent ester), while the indole moiety attacks the electrophilic β -carbon. This electronic steering completely suppresses the formation of undesired regioisomers, ensuring a high-yielding, chemospecific [4+1] annulation.

Fig 2. Experimental workflow from enoate synthesis to Rh(III)-catalyzed annulation.

Conclusion

Ethyl 3-phenoxyprop-2-enoate is far more than a simple unsaturated ester; it is a highly tuned push-pull electronic system. By understanding the causality between its resonance-driven polarization and its macroscopic reactivity, researchers can confidently deploy this molecule in advanced synthetic workflows. The self-validating protocols and spectroscopic benchmarks provided herein ensure that drug development professionals can leverage this intermediate with absolute stereochemical and regiochemical precision.

References

-

Kleinpeter, E. "Push-pull alkenes: structure and π-electron distribution." SciSpace / ResearchGate. Available at:[Link]

-